维莫非尼

概述

描述

维莫非尼是一种低分子量、口服可用的 BRAF 激酶抑制剂,专门针对 BRAF V600E 突变。它主要用于治疗晚期黑色素瘤和 Erdheim-Chester 病。 维莫非尼由 Plexxikon 开发,并以商品名 Zelboraf 推向市场 .

作用机制

维莫非尼通过竞争性抑制突变 BRAF 激酶的 ATP 结合域发挥作用。这种抑制阻止了 RAS-RAF-MEK-ERK 通路的向下游信号传导,该通路负责细胞增殖和存活。 通过靶向 BRAF V600E 突变,维莫非尼诱导黑色素瘤细胞的程序性细胞死亡(凋亡),从而抑制肿瘤生长 .

类似化合物:

- 达拉菲尼

- 曲美替尼

- 索拉非尼

- 伊匹利木单抗

比较: 维莫非尼在其对 BRAF V600E 突变的高特异性方面是独一无二的,这使得它在治疗具有这种突变的黑色素瘤患者方面特别有效。与其他 BRAF 抑制剂(如达拉菲尼和曲美替尼)相比,维莫非尼在抑制 BRAF 突变细胞系的 ERK 磷酸化和细胞增殖方面显示出更高的功效。 此外,与其他类似化合物相比,维莫非尼具有更长的半衰期和更好的药代动力学特征 .

总之,维莫非尼是一种有效且选择性的 BRAF 抑制剂,在治疗黑色素瘤和其他癌症方面具有重要应用。其独特的 action 机制和对 BRAF V600E 突变的高特异性使其成为癌症治疗和研究中宝贵的工具。

科学研究应用

维莫非尼在化学、生物学、医学和工业领域具有广泛的科学研究应用。在医学上,它用于治疗转移性黑色素瘤和 Erdheim-Chester 病,通过抑制 BRAF V600E 突变。在生物学上,维莫非尼用于研究 RAS-RAF-MEK-ERK 信号通路及其在细胞增殖和凋亡中的作用。在化学上,该化合物用于研究激酶抑制剂的构效关系。 在工业上,维莫非尼被用于开发新型药物制剂和递送系统 .

生化分析

Biochemical Properties

Vemurafenib functions as a competitive inhibitor of the BRAF kinase, particularly the V600E mutant form. It binds to the ATP-binding domain of the mutant BRAF, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling proteins such as MEK and ERK, which are involved in cell proliferation and survival. Vemurafenib interacts with several biomolecules, including the BRAF kinase, MEK, and ERK, disrupting the MAPK/ERK signaling pathway .

Cellular Effects

Vemurafenib exerts its effects on various cell types, particularly melanoma cells harboring the BRAF V600E mutation. It inhibits cell proliferation and induces apoptosis in these cells by blocking the MAPK/ERK signaling pathway. Additionally, vemurafenib has been shown to affect gene expression and cellular metabolism, leading to reduced cell viability and increased cell death. In some cases, vemurafenib can cause paradoxical activation of the MAPK/ERK pathway in normal cells, leading to adverse effects .

Molecular Mechanism

The molecular mechanism of vemurafenib involves its binding to the ATP-binding site of the BRAF V600E kinase. This binding inhibits the kinase activity of BRAF, preventing the phosphorylation of MEK and subsequent activation of ERK. By blocking this signaling cascade, vemurafenib effectively reduces cell proliferation and induces apoptosis in melanoma cells. Additionally, vemurafenib can lead to the reactivation of the MAPK pathway through alternative mechanisms, contributing to drug resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vemurafenib have been observed to change over time. Initially, vemurafenib effectively inhibits cell proliferation and induces apoptosis in melanoma cells. Over prolonged treatment periods, some cells develop resistance to vemurafenib, leading to reduced efficacy. This resistance is often associated with the reactivation of the MAPK/ERK pathway through alternative signaling mechanisms. Additionally, vemurafenib has been shown to be stable under laboratory conditions, with minimal degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of vemurafenib vary with different dosages. At therapeutic doses, vemurafenib effectively inhibits tumor growth and induces apoptosis in BRAF V600E mutant melanoma cells. At higher doses, vemurafenib can cause toxic effects, including hepatotoxicity and skin lesions. The therapeutic window for vemurafenib is relatively narrow, and careful dose optimization is required to balance efficacy and toxicity .

Metabolic Pathways

Vemurafenib is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The metabolites of vemurafenib account for a small percentage of the total drug in plasma, with the parent compound making up the majority. Vemurafenib also interacts with other metabolic pathways, including those involving lipid metabolism and mitochondrial function. These interactions can influence the drug’s efficacy and contribute to the development of resistance .

Transport and Distribution

Vemurafenib is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, including serum albumin and alpha-1 acid glycoprotein. Vemurafenib is also a substrate for drug transporters such as P-glycoprotein and breast cancer resistance protein, which can limit its distribution to certain tissues, including the central nervous system. The drug’s distribution is influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of vemurafenib is primarily in the cytoplasm, where it interacts with the BRAF kinase. Vemurafenib’s activity is influenced by its localization, as it needs to be in proximity to its target, the BRAF V600E kinase, to exert its inhibitory effects. Additionally, vemurafenib can affect the localization of other proteins involved in the MAPK/ERK signaling pathway, contributing to its overall efficacy and potential resistance mechanisms .

准备方法

合成路线和反应条件: 维莫非尼通过一个多步过程合成,该过程涉及 5-(4-氯苯基)-1H-吡咯并[2,3-b]吡啶-3-羰基氯与 2,4-二氟-3-甲酰基苯丙烷-1-磺酰胺的缩合。 反应通常在氢氧化钾和甲醇的存在下进行 .

工业生产方法: 维莫非尼的工业生产涉及使用溶剂控制共沉淀工艺来创建无定形固体分散体。这种方法增强了化合物的溶解度和生物利用度。 KinetiSol 工艺利用高剪切力快速处理无定形固体分散体,也用于生产具有改进药代动力学性能的维莫非尼 .

化学反应分析

反应类型: 维莫非尼经历各种化学反应,包括氧化、还原和取代。 它是一种细胞色素 P450 (CYP) 3A4 的底物和诱导剂,CYP1A2 的中等抑制剂,以及药物外排转运蛋白 P-糖蛋白和乳腺癌抗性蛋白的底物和抑制剂 .

常用试剂和条件: 用于维莫非尼合成和反应的常用试剂包括氢氧化钾、甲醇和二甲基乙酰胺。 反应通常在受控的温度和压力条件下进行,以确保高产率和纯度 .

主要产物: 维莫非尼反应形成的主要产物包括其代谢物,主要通过肝脏途径排泄。 该化合物与各种酶和转运蛋白的相互作用导致形成多种代谢物,这些代谢物被进一步加工并从体内消除 .

相似化合物的比较

- Dabrafenib

- Trametinib

- Sorafenib

- Ipilimumab

Comparison: Vemurafenib is unique in its high specificity for the BRAF V600E mutation, making it particularly effective in treating melanoma patients with this mutation. Compared to other BRAF inhibitors like dabrafenib and trametinib, vemurafenib has shown higher efficacy in inhibiting ERK phosphorylation and cell proliferation in BRAF-mutant cell lines. Additionally, vemurafenib has a longer half-life and better pharmacokinetic profile compared to other similar compounds .

生物活性

Vemurafenib is a selective inhibitor of the BRAF V600E mutation, primarily used in the treatment of metastatic melanoma. Its discovery marked a significant advancement in targeted cancer therapy, demonstrating both efficacy and safety in clinical settings. This article delves into the biological activity of vemurafenib, highlighting its mechanisms, pharmacokinetics, clinical efficacy, and case studies that illustrate its impact on patient outcomes.

Vemurafenib specifically targets the BRAF V600E mutation, which is responsible for constitutive activation of the MAPK signaling pathway, leading to uncontrolled cell proliferation. By inhibiting this mutated kinase, vemurafenib effectively reduces tumor growth and induces apoptosis in melanoma cells harboring the mutation. The drug's selectivity is crucial as it minimizes effects on normal cells, contributing to its relatively low toxicity profile compared to traditional chemotherapies .

Pharmacokinetics

Vemurafenib is administered orally and exhibits favorable pharmacokinetic properties.

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 50% |

| Peak plasma concentration | 4-6 hours post-administration |

| Half-life | 57 hours |

| Metabolism | Primarily hepatic (CYP2C19) |

| Elimination | Renal and fecal |

In studies involving higher mammals, such as dogs and monkeys, vemurafenib demonstrated dose-dependent pharmacokinetics without significant adverse effects at therapeutic levels .

Clinical Efficacy

Vemurafenib has been extensively studied in clinical trials, particularly for patients with BRAF V600E-positive metastatic melanoma. The results have consistently shown high response rates and prolonged progression-free survival (PFS).

Key Clinical Trials

- Phase II Study in Adults : In a pivotal trial, vemurafenib was administered at a dose of 960 mg twice daily to patients with previously untreated BRAF V600E-positive metastatic melanoma. The results indicated an objective response rate (ORR) of 48%, with a median PFS of 5.5 months .

- Pediatric MATCH Study : A phase II subprotocol evaluated vemurafenib in children with relapsed solid tumors harboring BRAF mutations. Although accrual was low (18%), one patient with high-grade glioma achieved a partial response after 15 cycles of treatment .

- Combination Therapy Studies : Research has explored the efficacy of vemurafenib in combination with other agents. For instance, combining vemurafenib with cobimetinib improved ORR to 68% and extended median overall survival (OS) compared to monotherapy .

Case Study 1: Metastatic Melanoma

A 52-year-old male patient with advanced melanoma received vemurafenib after confirming the presence of the BRAF V600E mutation. The patient exhibited a rapid reduction in tumor size within four weeks, leading to significant improvement in quality of life and functional status.

Case Study 2: Pediatric Patient

A 10-year-old girl diagnosed with a rare BRAF V600E-positive tumor was enrolled in the Pediatric MATCH study. After six weeks on vemurafenib, imaging revealed a substantial decrease in tumor burden, allowing for subsequent surgical intervention.

Adverse Effects and Tolerability

While vemurafenib is generally well-tolerated, some patients experience adverse effects:

属性

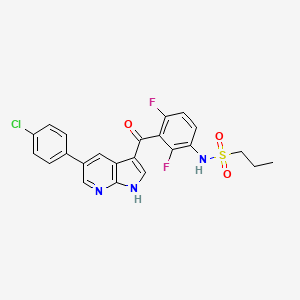

IUPAC Name |

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXBXXGIAQBQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238710 | |

| Record name | Vemurafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL, Practically insoluble in aqueous media | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vemurafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Vemurafenib is an orally available inhibitor of mutated BRAF-serine-threonine kinase. Vemurafenif is a small molecule that interacts as a competitive inhibitor of the mutated species of BRAF. It is especially potent against the BRAF V600E mutation. Vemurafenib blocks downstream processes to inhibit tumour growth and eventually trigger apoptosis. Vemurafenib does not have antitumour effects against melanoma cell lines with the wild-type BRAF mutation., Cutaneous squamous cell carcinoma (cuSCC) has been reported in patients with metastatic melanoma and CRC treated with vemurafenib. Clinical findings indicate that cuSCC may be related to treatment with vemurafenib. In order to understand the potential mechanism by which vemurafenib treatment contributes to development of cuSCC, vemurafenib was tested in vivo in the A431 cuSCC xenograft model. There was dose-dependent tumour growth stimulation of the xenograft tumours at doses higher than 25 mg/kg bid. The optimal dose of 75 mg/kg bid of vemurafenib caused a 103% induction of growth compared to the control (p=0.002). Immunohistochemistry showed staining of pERK only in the tumour samples treated with vemurafenib (75 mg/kg) as compared to the vehicle treated control group. Combination studies of vemurafenib and a MEK inhibitor, RO5068760, were performed to confirm inhibition of pERK., The effect of vemurafenib on RAF-MEK-ERK pathway inhibition was investigated in a panel of cancer cell lines, including melanoma cell lines expressing BRAFV600E, BRAFV600D, BRAFV600R, or BRAFWT. MEK and ERK phosphorylation (pMEK and pERK respectively) immunoassays were conducted to measure the levels of pMEK and pERK in various cancer cells treated with vemurafenib compared to vehicle control In cells expressing mutated BRAF (Colo829,WM2664 and WM1341D), vemurafenib inhibited both pERK and pMEK in a dose dependent manner. However, cells expressing BRAF WT vemurafenib induced rather than inhibited ERK or MEK phosphorylation in the cells expressing BRAFWT, such as HCT116, CHL-1 and SK-MEL-2 cells., Vemurafenib is a low molecular weight, orally available, inhibitor of some mutated forms of BRAF serine-threonine kinase, including BRAFV600E. Vemurafenib also inhibits other kinases in vitro such as CRAF, ARAF, wild-type BRAF, SRMS, ACK1, MAP4K5 and FGR at similar concentrations. Some mutations in the BRAF gene including V600E result in constitutively activated BRAF proteins, which can cause cell proliferation in the absence of growth factors that would normally be required for proliferation. Vemurafenib has anti-tumor effects in cellular and animal models of melanomas with mutated BRAFV600E. | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vemurafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

918504-65-1 | |

| Record name | Vemurafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918504-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vemurafenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vemurafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VEMURAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207SMY3FQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vemurafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

272°C | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。